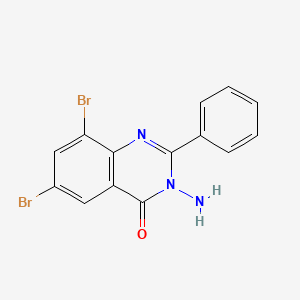

3-Amino-6,8-dibromo-2-phenylquinazolin-4(3H)-one

Description

Properties

CAS No. |

89258-55-9 |

|---|---|

Molecular Formula |

C14H9Br2N3O |

Molecular Weight |

395.05 g/mol |

IUPAC Name |

3-amino-6,8-dibromo-2-phenylquinazolin-4-one |

InChI |

InChI=1S/C14H9Br2N3O/c15-9-6-10-12(11(16)7-9)18-13(19(17)14(10)20)8-4-2-1-3-5-8/h1-7H,17H2 |

InChI Key |

SFBJDXRAHRTXDT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3Br)Br)C(=O)N2N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-6,8-dibromo-2-phenylquinazolin-4(3H)-one typically involves the reaction of 3,5-dibromoaniline with benzoyl chloride to form 3,5-dibromo-N-phenylbenzamide. This intermediate is then cyclized using ammonium formate to yield the desired quinazoline derivative .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. Optimization of reaction conditions, such as temperature, solvent, and catalysts, is crucial for maximizing yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-Amino-6,8-dibromo-2-phenylquinazolin-4(3H)-one undergoes various chemical reactions, including:

Substitution Reactions: The amino and bromine groups can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include alkyl halides and aryl halides, with conditions such as refluxing in ethanol.

Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Major Products Formed

Substitution: Formation of various substituted quinazoline derivatives.

Oxidation: Formation of quinazoline N-oxides.

Reduction: Formation of reduced quinazoline derivatives.

Scientific Research Applications

3-Amino-6,8-dibromo-2-phenylquinazolin-4(3H)-one is a quinazolinone derivative that has been explored for its potential in various scientific research applications, particularly in the development of anticonvulsant and antimicrobial agents .

Anticonvulsant Activity:

- Schiff Bases: Schiff bases of 3-amino-6,8-dibromo-2-phenyl-quinazolin-4(3H)-ones have been synthesized and evaluated for anticonvulsant activity . These compounds are obtained by reacting 3-amino-6,8-dibromo-2-phenyl-quinazolin-4(3H)-ones with various substituted aldehydes .

- Maximal Electroshock Method: The anticonvulsant activity of these Schiff bases is assessed using the maximal electroshock (MES) method in mice, with phenytoin as a standard drug for comparison .

- Activity Results: One Schiff base, containing a cinnamyl function, demonstrated high anticonvulsant activity (82.74%) at a dose of 100 mg/kg b.w . The high activity of quinazolines may be attributed to their high membrane permeability .

Antimicrobial Activity:

- Synthesis of Schiff Bases: Schiff bases are synthesized through the condensation of 3-amino-6,8-dibromo-2-phenylquinazolin-4(3H)-ones with different aromatic aldehydes .

- Antimicrobial Screening: These compounds are screened for antibacterial and antifungal activities using the paper disc diffusion technique . The tested bacteria include Staphylococcus aureus, Staphylococcus epidermidis, Micrococcus luteus, Bacillus cereus, Escherichia coli, Pseudomonas aeruginosa, and Klebsiella pneumoniae, while the tested fungi include Aspergillus niger and Aspergillus fumigatus .

- Potential: Research indicates that these synthesized compounds may be promising candidates as antimicrobial agents .

Other Quinazoline Derivatives Applications:

- Quinazoline-4(3H)-one derivatives are recognized as central nervous system (CNS) depressants and have been investigated for creating effective antiepileptic drugs .

- Quinazoline derivatives have demonstrated a broad spectrum of pharmaceutical activities, including antihistaminic, anti-inflammatory, antibacterial, antidiabetic, anticancer, antifungal, anthelmintic, and antiviral activities .

- Some 3-substituted quinazolin-4(3H)-ones and 3,4-dihydro-quinazolin-2(1H)-one derivatives have shown effectiveness as broad-spectrum antitumor agents .

- Quinazoline derivatives containing thiosemicarbazide moiety have been evaluated for their biological activity as antitumor agents .

- Certain quinazolines have shown in vitro antileukemic activity against various leukemia cell lines .

Mechanism of Action

The exact mechanism of action of 3-Amino-6,8-dibromo-2-phenylquinazolin-4(3H)-one is not fully understood. it is believed to interact with specific molecular targets in the central nervous system, modulating neurotransmitter activity and exerting anticonvulsant effects. The compound may also inhibit certain enzymes or receptors involved in seizure activity .

Comparison with Similar Compounds

Structural Analogues

6,8-Dibromo-2-phenylquinazolin-4(3H)-one (3a)

- Structure: Lacks the amino group at position 3.

- Properties: Melting point 332–335°C; used as a precursor for amino-substituted derivatives.

- Activity : Primarily serves as a synthetic intermediate without direct biological activity .

3-Amino-6,8-dibromo-2-methylquinazolin-4(3H)-one

- Structure : Methyl group at position 2 instead of phenyl.

- Synthesis : Prepared from methyl 3,5-dibromoanthranilate and acetic anhydride.

- Activity : Forms metal complexes (Co, Zn, Cu) with moderate antimicrobial activity .

Schiff Base Derivatives

- Examples: 3-(3,4,5-Trimethoxybenzylideneamino)-6,8-dibromo-2-phenylquinazolin-4(3H)-one (Compound 10): Exhibits potent antifungal activity (MIC: 8.6–10.1 µg/mL against Aspergillus spp.) and antibacterial effects (MIC: 16.7–21.7 µg/mL) . 3-(Pyridin-4-ylmethyleneamino) Derivatives (Compounds 5a, 5c): Show moderate antibacterial activity, with 5c acting as a lead compound (MIC: 12.5–25 µg/mL against E. coli and S. aureus) .

Antimicrobial Activity

- Trends : Bromine atoms at positions 6 and 8 enhance antibacterial activity, while electron-donating groups (e.g., methoxy) on Schiff bases improve antifungal efficacy.

Anticonvulsant Activity

- Schiff Bases (9a–l): Evaluated in albino mice using the maximal electroshock method. Phenytoin was the reference drug.

- Comparison with El-Helby et al. (2003): 3-Amino-2-phenylquinazolin-4(3H)-one derivatives without bromine exhibited lower anticonvulsant activity, highlighting the role of bromine in enhancing bioavailability .

Anti-HIV Activity

Biological Activity

3-Amino-6,8-dibromo-2-phenylquinazolin-4(3H)-one is a compound of significant interest within medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its anticancer, anticonvulsant, and antimicrobial properties, supported by relevant case studies and research findings.

Structure and Synthesis

This compound belongs to the quinazolinone family, characterized by a fused bicyclic structure. The synthesis typically involves the bromination of quinazolinone derivatives followed by amination reactions. A common method includes the refluxing of 3,5-dibromoantharlinic acid with various aldehydes to yield Schiff bases that exhibit enhanced biological activities .

Anticancer Activity

Research has demonstrated that derivatives of this compound exhibit potent anticancer activity against various cancer cell lines. For instance:

- Study Findings : Ahemad et al. (2013) reported that synthesized quinazolinone derivatives showed significant cytotoxicity against the MCF-7 breast cancer cell line at low concentrations, outperforming doxorubicin in some cases .

- Mechanism of Action : These compounds are believed to induce apoptosis in cancer cells through the disruption of microtubule formation, thereby inhibiting cell division .

Table 1: Anticancer Activity Data

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | MCF-7 | 0.75 | |

| Novel Derivative A | K562 | 0.51 | |

| Novel Derivative B | MDA-MB 231 | 0.65 |

Anticonvulsant Activity

The anticonvulsant properties of this compound have been evaluated using various animal models.

- Evaluation Method : The maximal electroshock method was employed to assess anticonvulsant activity in albino mice, comparing the efficacy of synthesized Schiff bases derived from this compound against phenytoin as a standard .

- Results : The compound bearing a cinnamyl function demonstrated an impressive anticonvulsant activity percentage of 82.74% at a dosage of 100 mg/kg body weight . This high activity is attributed to the compound's ability to cross the blood-brain barrier effectively.

Table 2: Anticonvulsant Activity Results

Antimicrobial Activity

The antimicrobial potential of this compound has also been explored.

- Study Overview : The synthesized compounds were tested against various bacterial strains including Staphylococcus aureus and Bacillus cereus. Results indicated significant antibacterial activity across several derivatives .

Table 3: Antimicrobial Activity Data

Q & A

Q. What are the standard synthetic routes for preparing 3-Amino-6,8-dibromo-2-phenylquinazolin-4(3H)-one and its key intermediates?

The compound is synthesized via cyclization of intermediates such as 6,8-dibromo-2-phenylbenzoxazin-4-one. A common method involves refluxing 6-bromo-2-(o-aminophenyl)-3,1-benzoxazin-4(3H)-one with hydrazine hydrate at 120–130°C for 3 hours, yielding pale creamish crystals after recrystallization from ethanol . Alternative routes include condensation reactions with aromatic aldehydes to form Schiff bases, which are further functionalized for biological testing . Key intermediates are characterized by IR, NMR, NMR, and mass spectrometry to confirm structural integrity .

Q. How is the structural confirmation of this compound achieved?

Structural confirmation relies on multi-spectral analysis:

- IR spectroscopy : Identifies NH stretching (3200–3350 cm), C=O lactam (1680–1700 cm), and aromatic C-H bending (700–800 cm) .

- NMR : NMR shows aromatic proton signals at δ 7.2–8.5 ppm, while NMR confirms lactam carbonyls at δ 160–165 ppm .

- Mass spectrometry : Molecular ion peaks align with calculated molecular weights (e.g., m/z 454 for the parent compound) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in antimicrobial activity data among derivatives of this compound?

Discrepancies may arise from variations in substituents, assay methods, or microbial strains. For example:

- Substituent effects : Electron-withdrawing groups (e.g., -Br) enhance activity against Staphylococcus aureus ATCC-9144, while bulky substituents reduce permeability .

- Assay differences : Disc diffusion (qualitative) vs. broth microdilution (quantitative MIC values) may yield conflicting results due to diffusion limitations or nutrient interference .

- Statistical validation : Use standardized protocols (CLSI guidelines) and replicate experiments to minimize variability .

Q. What strategies optimize the synthesis of Schiff base derivatives to enhance pharmacological activity?

Optimization strategies include:

- Choice of aldehydes : Electron-deficient aromatic aldehydes (e.g., nitrobenzaldehyde) improve antimicrobial potency by increasing electrophilicity .

- Reaction conditions : Microwave-assisted synthesis reduces reaction time (from 12 hours to 30 minutes) and improves yields (up to 94%) compared to conventional reflux .

- Purification : Recrystallization from methanol or ethanol ensures high purity (>97%), critical for reproducible bioactivity .

Q. How can researchers design derivatives targeting specific biological pathways, such as anticonvulsant or anti-Alzheimer’s activity?

- Anticonvulsant agents : Introduce hydrazine or triazole moieties to enhance GABAergic activity. Schiff bases derived from 3-aminoquinazolinones show reduced neurotoxicity in maximal electroshock (MES) models .

- Anti-Alzheimer’s agents : Incorporate dimethoxy or peptidomimetic substituents to improve acetylcholinesterase (AChE) inhibition. For example, 6,7-dimethoxyquinazolin-4(3H)-one derivatives exhibit dual AChE and amyloid-beta aggregation inhibition .

- Computational modeling : Use QSAR to predict substituent effects on blood-brain barrier permeability and target binding .

Q. What methodologies address contradictions in the biological activity of structurally similar derivatives?

- Comparative SAR studies : Evaluate substituent positioning (e.g., para vs. ortho) on bioactivity. For instance, 2-hydroxybenzylidene derivatives show stronger antifungal activity than non-hydroxylated analogs .

- Metabolic profiling : Assess in vitro stability (e.g., microsomal assays) to rule out false negatives due to rapid degradation .

- Crystallography : Resolve 3D structures to identify steric or electronic barriers to target engagement (e.g., DFT calculations for charge distribution analysis) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.